d-Camphoric acid
Description
Historical Trajectories in d-Camphoric Acid Chemical Investigations
Early Isolation and Structural Postulations of this compound
The investigation of camphoric acid began in the early 19th century when French pharmacist Nicolas Vauquelin first isolated the compound. wikipedia.org Jöns Jacob Berzelius, a key figure in the establishment of modern chemistry, also studied the compound, contributing to the early understanding of its elemental composition and classification. britannica.comwikipedia.org These early efforts were primarily focused on characterizing the substances derived from natural products. For decades, the precise arrangement of atoms within the molecule remained a puzzle. It wasn't until 1874 that Dutch chemist Jacobus H. van 't Hoff proposed a foundational theory for its molecular structure and was the first to describe its optical properties, a critical step towards understanding its chiral nature. wikipedia.org The oxidation of camphor (B46023) was identified as the source of this dicarboxylic acid, which hinted at the underlying carbon framework shared between the two molecules. slideshare.net
Pioneering Synthetic Routes to this compound and its Derivatives
The development of synthetic methods to produce camphoric acid was a significant milestone, confirming its postulated structure. A common early and straightforward method for preparing camphoric acid was the oxidation of camphor using a strong oxidizing agent like nitric acid. wikipedia.orggoogle.com This process breaks one of the rings in the bicyclic camphor structure to form the dicarboxylic acid. slideshare.net
In a landmark achievement, Finnish chemist Gustav Komppa accomplished the first total synthesis of camphoric acid in 1904 from diethyl oxalate (B1200264) and 3,3-dimethylpentanoic acid. wikipedia.org This synthesis was pivotal as it unequivocally proved the structure of camphor, a challenge that had occupied chemists for many years. wikipedia.org Other methods were also developed, such as a process patented in 1943 that involved oxidizing camphor or related compounds like borneol and isoborneol (B83184) with nitric acid in the presence of mercury or mercury salts as a catalyst to achieve high yields. google.com
| Method | Starting Material(s) | Key Reagents/Conditions | Significance | Reference |
|---|---|---|---|---|
| Oxidation | d-Camphor | Nitric acid | Early laboratory method for producing this compound from its natural precursor. | wikipedia.org |
| Total Synthesis (Komppa) | Diethyl oxalate and 3,3-dimethylpentanoic acid | Multi-step synthesis | First total synthesis, confirming the structure of camphor and camphoric acid. | wikipedia.org |
| Catalytic Oxidation | Camphor, Borneol, or Isoborneol | Nitric acid, Mercury/mercury salts (catalyst) | Industrial process developed to improve reaction yields for larger-scale production. | google.com |
Evolution of Stereochemical Understanding of Camphoric Acids
The stereochemical complexity of camphoric acid, which possesses two chiral centers, presented a significant scientific challenge. csulb.edu Jacobus H. van 't Hoff's groundbreaking work in 1874 on the tetrahedral carbon atom provided the theoretical framework to understand that molecules like camphoric acid could exist as multiple stereoisomers. wikipedia.org Camphoric acid exists in different forms, including the dextrorotatory (d) and levorotatory (l) enantiomers, which are non-superimposable mirror images of each other. bartleby.com
Further research revealed the existence of diastereomers, which are stereoisomers that are not mirror images. csulb.edu These are known as cis- and trans-camphoric acids (or isocamphoric acid). csulb.edu In the common d- and l-camphoric acids, the two carboxylic acid groups are on the same side of the cyclopentane (B165970) ring, referred to as the cis-form. csulb.edu The trans-isomers, known as d- and l-isocamphoric acid, have the carboxylic acid groups on opposite sides. csulb.edu The study of the different physical properties of these isomers, such as melting points and solubilities, helped chemists to distinguish and separate them, leading to a deeper understanding of their three-dimensional structures. ias.ac.inias.ac.in This detailed knowledge of its various stereoisomers was crucial for its later application as a specific chiral building block. csulb.edu
Significance of this compound as a Chiral Building Block
This compound is a highly valued chiral building block in synthetic chemistry due to a combination of advantageous properties. As a readily available and inexpensive compound derived from natural (+)-camphor, it provides a practical entry point for introducing chirality into synthetic targets. csulb.edursc.org Its rigid cyclopentane framework ensures that the stereochemical information is well-defined and locked in place, which is crucial for predictable outcomes in asymmetric synthesis. csulb.edu
A key feature of this compound is its resistance to racemization, meaning it maintains its specific stereochemical configuration even under harsh reaction conditions, a problem that can plague other chiral molecules. csulb.edu This robustness makes it an excellent starting material or auxiliary for synthesizing enantiomerically pure compounds. csulb.edu Chemists have utilized this compound as a resolving agent to separate racemic mixtures of other compounds. fishersci.com Furthermore, its two carboxylic acid functional groups provide handles for further chemical modification, allowing it to be incorporated into larger, more complex structures. rsc.org These attributes have led to its extensive use in the construction of homochiral metal-organic frameworks (MOFs), where it acts as a linker to create porous materials with potential applications in enantioselective separation and catalysis. csulb.eduresearchgate.net
| Application Area | Role of this compound | Example | Reference |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Chiral linker or ligand | Synthesis of homochiral MOFs for chiral recognition and separation. | csulb.eduacs.org |
| Asymmetric Synthesis | Chiral starting material or auxiliary | Used to introduce a specific stereocenter in the synthesis of complex molecules. | bartleby.com |
| Chiral Resolving Agent | Forms diastereomeric salts with racemic mixtures | Separation of racemic amines or alcohols. | fishersci.com |
| Biorenewable Polymers | Bio-based monomer | Copolymerized with diols to create polyesters with specific thermal properties. | rsc.org |
Scope and Research Imperatives for this compound
The scope of research involving this compound continues to expand, driven by the growing demand for sustainable and functionally advanced materials. A primary research imperative is its use in green chemistry. As a biorenewable resource, this compound is an attractive alternative to petrochemical-derived building blocks for polymers. rsc.orgresearchgate.net Recent studies have focused on copolymerizing this compound with various diols to create novel polyesters, tuning their physical properties, such as glass transition temperatures, for specific applications. rsc.org
In materials science, this compound remains a cornerstone in the development of chiral MOFs. researchgate.netfao.org The research imperative here is to design and synthesize new frameworks with tailored pore sizes and functionalities for highly selective applications, such as enantioselective gas adsorption, separation of racemic mixtures, and asymmetric catalysis. sigmaaldrich.commdpi.com Researchers are also exploring the use of this compound and its isomers to induce chirality in materials constructed from otherwise achiral components, a sophisticated method for creating bulk chiral solids. researchgate.netresearchgate.net Furthermore, its derivatives are being investigated for applications in liquid crystals and other advanced functional materials. york.ac.uk The continued exploration of this compound's unique structural and chiral properties promises to yield further innovations across diverse fields of chemistry.
Structure
3D Structure
Properties
IUPAC Name |
(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPHULWDVZXLIL-LDWIPMOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301021163, DTXSID60883316 | |
| Record name | DL-Camphoric acid | |
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| Record name | (1R,3S)-(+)-Camphoric acid | |
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Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | d-Camphoric acid | |
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Vapor Pressure |
0.0000151 [mmHg] | |
| Record name | d-Camphoric acid | |
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CAS No. |
5394-83-2, 124-83-4 | |
| Record name | Camphoric acid | |
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| Record name | D-Camphoric acid | |
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| Record name | d-Camphoric acid | |
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| Record name | Camphoric acid [USP] | |
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| Record name | DL-Camphoric acid | |
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| Record name | (1R,3S)-(+)-Camphoric acid | |
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| Record name | D-camphoric acid | |
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| Record name | CAMPHORIC ACID | |
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| Record name | CAMPHORIC ACID, (+)- | |
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Stereochemical Investigations and Isomeric Forms of D Camphoric Acid
Elucidation of Absolute Configuration and Chirality
The journey to fully understand the three-dimensional structure of d-camphoric acid was a significant endeavor in the history of stereochemistry. Early studies in the 19th century by chemists like Jacobus H. van 't Hoff laid the theoretical groundwork for understanding optical activity and the tetrahedral carbon atom, which are central to the chirality of molecules like camphoric acid. longdom.org The dextrorotatory nature of the naturally occurring enantiomer, obtained from the oxidation of (+)-camphor, was well-established. wikipedia.org
The definitive determination of the absolute configuration of this compound as (1R, 3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid was achieved through a combination of chemical correlation and X-ray crystallography. nih.govnih.gov These techniques allowed for the unambiguous assignment of the spatial arrangement of the atoms at its two chiral centers. This established a crucial reference point for the stereochemistry of other camphor (B46023) derivatives and related terpenoids.
The chirality of this compound arises from the presence of two asymmetric carbon atoms within its cyclopentane (B165970) ring. This inherent chirality is the foundation for its use as a chiral resolving agent and a building block for creating enantiomerically pure materials. csulb.edu
Studies on Diastereoisomerism in Camphoric Acid Systems
The presence of two stereocenters in camphoric acid gives rise to the possibility of diastereomers, which are stereoisomers that are not mirror images of each other. These diastereomers exhibit distinct physical and chemical properties.
Cis- and Trans-Camphoric Acid Isomers
The two carboxylic acid groups in camphoric acid can be oriented on the same side (cis) or on opposite sides (trans) of the cyclopentane ring. This compound is the cis-isomer. researchgate.net The trans-isomer, known as isocamphoric acid, represents a diastereomer of this compound.
Generally, cis and trans isomers exhibit differences in their physical properties such as melting point, boiling point, and solubility. longdom.org For instance, trans isomers often have higher melting points due to better packing in the crystal lattice, while cis isomers can have higher boiling points due to polarity. longdom.org Spectroscopic techniques like infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish between cis and trans isomers based on characteristic differences in their vibrational modes and the chemical environments of their protons. researchgate.netnobelprize.orgresearchgate.net
Table 1: General Physicochemical Property Differences between Cis and Trans Isomers
| Property | Cis Isomer | Trans Isomer | Rationale |
| Melting Point | Generally Lower | Generally Higher | Trans isomers often pack more efficiently in a crystal lattice. longdom.org |
| Boiling Point | Can be Higher | Can be Lower | Cis isomers may have a net dipole moment, leading to stronger intermolecular dipole-dipole interactions. longdom.org |
| Solubility | Often Higher in Polar Solvents | Often Lower in Polar Solvents | The potential net dipole moment of cis isomers can lead to better solvation by polar solvents. |
| Stability | Generally Less Stable | Generally More Stable | Steric hindrance between substituent groups on the same side of the ring can decrease the stability of cis isomers. |
Isocamphoric Acid and its Enantiomers
Isocamphoric acid is the trans-diastereomer of camphoric acid. researchgate.net Like camphoric acid, isocamphoric acid also possesses two chiral centers and therefore exists as a pair of enantiomers: d-isocamphoric acid and l-isocamphoric acid. These enantiomers are non-superimposable mirror images of each other and rotate plane-polarized light in opposite directions.
The synthesis and study of isocamphoric acid enantiomers have gained significant attention, particularly in the field of metal-organic frameworks (MOFs). researchgate.net The distinct stereochemistry of isocamphoric acid compared to camphoric acid allows for the construction of MOFs with different topologies and properties. researchgate.net The use of enantiomerically pure isocamphoric acid has been instrumental in creating homochiral MOFs, which have potential applications in chiral separations and asymmetric catalysis. researchgate.net
Racemization Resistance and Stereochemical Stability of this compound
A key characteristic of this compound is its exceptional stereochemical stability and resistance to racemization. researchgate.net Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal amounts of both enantiomers, resulting in the loss of optical activity. The rigid bicyclic structure of the camphor backbone prevents the easy inversion of configuration at the chiral centers. This stability is crucial for its applications where maintaining a specific chirality is essential, such as in the synthesis of homochiral materials. researchgate.net
Conformational Analysis of this compound and its Derivatives
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, the cyclopentane ring is not planar and can adopt various puckered conformations. Computational studies are often employed to determine the relative energies of these conformers and the energy barriers for their interconversion. nobelprize.org
Chirality in Supramolecular Assemblies of this compound
Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. The inherent chirality of this compound makes it an excellent building block for constructing chiral supramolecular assemblies. nih.govresearchgate.net
The well-defined stereochemistry of this compound can direct the formation of specific helical or other chiral structures when it is co-crystallized with other molecules or used as a ligand in the formation of coordination polymers and MOFs. This process, known as chiral induction, is where a chiral molecule influences the chirality of the resulting supramolecular assembly.
For example, the use of this compound as a ligand in the synthesis of MOFs has been shown to result in the formation of homochiral frameworks with specific pore sizes and functionalities. researchgate.net These chiral MOFs are of great interest for applications in enantioselective separations and catalysis, where the chiral environment of the pores can differentiate between enantiomers of other molecules. researchgate.net The ability of this compound to transfer its chirality to a larger assembly highlights its importance in the rational design of functional chiral materials. nih.gov
Synthetic Strategies and Chemical Transformations Involving D Camphoric Acid
Advanced Synthetic Methodologies for d-Camphoric Acid Production
This compound is primarily obtained through the oxidation of camphor (B46023), a readily available natural product. The traditional method involves the oxidation of camphor using nitric acid chemicalbook.comwikipedia.orgrsc.orgslideshare.net. For industrial-scale production and to achieve improved yields, a refined process has been developed that employs nitric acid in the presence of mercury or mercury salts as catalysts google.com. Camphor itself is a commodity chemical, industrially produced from α-pinene, ensuring a sustainable and scalable source for this compound rsc.org.
Derivatization of this compound for Novel Chemical Entities
The dicarboxylic acid functionality of this compound allows for a wide range of derivatization reactions, leading to compounds with tailored properties and applications.
Synthesis of Camphoric Acid Imides
This compound can be readily converted into various imide derivatives through reactions with amines or hydrazides. Methods for synthesizing known imides have been improved, and novel cyclic d-(+)-camphoric acid imides have been reported researchgate.netdntb.gov.uaroyalholloway.ac.uk. These imides have demonstrated significant antiviral activity, suggesting their potential as lead compounds in antiviral drug development researchgate.netdntb.gov.ua. One synthetic pathway involves the conversion of this compound into an amido ester, followed by formation of its bis-acid, then bis-oxazolone, which can be further reacted to produce intermediates for compounds like D-penicillamine nih.gov.
Formation of Metal-Camphorates and Coordination Complexes
This compound is a valuable chiral ligand for constructing metal-organic frameworks (MOFs) and coordination complexes. It has been used in the preparation of polymeric transition metal dipyridylamine D-camphorate complexes chemicalbook.comruifuchemical.compharmaffiliates.comchemicalbook.com. For instance, copper(II) and zinc(II) complexes incorporating this compound and various N-donor ligands, such as 4,4'-bipyridyl (bipy) and trans-1,2-bis(4-pyridyl)ethylene (bpe), have been synthesized, often resulting in porous, homochiral structures researchgate.net. Heterometallic frameworks involving manganese and lanthanides have also been assembled using this compound as a chiral source and bridging ligand, leading to unique three-dimensional structures with multiple coordination modes henu.edu.cn. Furthermore, this compound can react with uranyl nitrate (B79036) to form novel uranyl-organic assemblages ruifuchemical.comchemicalbook.comlookchem.com.
Table 1: Examples of Metal-Camphorate Coordination Complexes and MOFs
| Metal Ion(s) | Ligand(s) | Key Structural Feature / Application | Chirality | Reference |
| Cu(II) | (+)-Camphoric acid, DABCO, DMF | 1D/3D coordination polymers | Homochiral | researchgate.net |
| Zn(II) | (+)-Camphoric acid, 4,4'-bipyridyl, DMF | 3D MOF, porous | Homochiral | researchgate.net |
| Zn(II) | (+)-Camphoric acid, 1,2,4,5-tetra(4-pyridyl)benzene (TPB) | 3D MOF, luminescent | Homochiral | nih.gov |
| Mn-Ln | (+)-Camphoric acid, 2,2'-bipyridine | 3D MOF, heterometallic | Homochiral | henu.edu.cn |
| Cu(I) | Ligands derived from this compound | Complexes studied for O₂ reactivity | Chiral | d-nb.info |
Preparation of Organotin Polyesters Incorporating Camphoric Acid Moieties
This compound has been effectively employed in the synthesis of organotin polyesters through interfacial polymerization. This method involves the rapid reaction (often within 30 seconds) between the salt of this compound and various organotin dihalides researchgate.netresearchgate.netwisdomlib.orgmeddocsonline.orgresearchgate.net. These reactions are scalable and utilize commercially available reactants, aligning with green chemistry initiatives researchgate.netresearchgate.net. The resulting polymers are characterized by the incorporation of the camphoric acid moiety within their backbone, confirmed by infrared (IR) spectroscopy showing characteristic Sn-O-C linkages researchgate.netresearchgate.net. The polymers typically exhibit chain lengths ranging from 230 to 2200 units researchgate.netresearchgate.net. Similar polyester (B1180765) structures have also been synthesized using Group VA (Group 15) triphenylmetallic dihalides and Group IVB metallocene dichlorides, demonstrating the versatility of this compound in forming metal-containing polymers researchgate.netresearchgate.net. These organotin polyesters have shown promising initial anticancer activity researchgate.netresearchgate.netwisdomlib.orgmeddocsonline.orgmdpi.com.
Table 2: Organotin and Group VA Polyesters Derived from this compound
| Polymer Type | Reactants | Yield (%) | Chain Length (DP) | Key Spectroscopic Feature | Biological Activity Noted | Reference |
| Organotin Polyester | This compound salt, Organotin dihalides | Good | 230-2200 | Sn-O-C linkage (IR) | Anticancer | researchgate.netresearchgate.net |
| Group VA Polyester | This compound salt, Triphenylmetallic dihalides | 25-46 | ~250 | M–O stretching (IR) | Anticancer | researchgate.net |
Synthesis of Liquid Crystal Compounds with this compound Constituents
The chiral nature of this compound makes it a suitable component for synthesizing chiral liquid crystal compounds. Two series of dichiral liquid crystals, BCP-C and DCP-C, have been synthesized by linking cholesterol and this compound units via biphenyl (B1667301) cores tandfonline.comtandfonline.com. These compounds exhibit desirable liquid crystalline and optical properties, with their mesogenic behavior influenced by variations in alkoxy and aliphatic chain lengths tandfonline.comtandfonline.com. Additionally, cholesteric liquid crystal elastomers incorporating this compound groups have been developed researchgate.net. This compound derivatives can also be incorporated into liquid crystal compositions, and hydrogen-bonded ferroelectric liquid crystals (HBFLCs) derived from camphoric acid have been reported to display various smectic orderings bohrium.comgoogle.com.
Creation of Homocamphoric Acid and other Related Compounds
This compound can be transformed into various related compounds, notably homocamphoric acid, through specific synthetic routes. Homocamphoric acid, which is structurally similar but possesses an additional methylene (B1212753) group in its carbon chain, can be synthesized from this compound derivatives. For instance, the conversion of campholide, obtainable from this compound, via treatment with potassium cyanide followed by hydrolysis, yields homocamphoric acid researchgate.net. This process highlights a pathway for homologation, extending the carbon skeleton of the camphor framework. Further research has explored the synthesis of camphor-related dicarboxylic acids, demonstrating the adaptability of the camphor scaffold for generating diverse chemical structures royalsocietypublishing.orgslideshare.net.
Green Chemistry Principles in this compound Synthesis
The utilization of this compound itself, being a natural product, aligns with green chemistry initiatives that favor renewable feedstocks researchgate.net. Research into the synthesis of this compound and its derivatives increasingly incorporates principles of sustainability. For example, the synthesis of organotin polyesters from this compound has been noted as part of a green chemistry initiative, employing commercially available reactants and an industrially relevant interfacial system, which allows for straightforward scale-up researchgate.net. Furthermore, biocatalysis is emerging as a sustainable approach, with studies investigating the biotransformation of camphorquinone (B77051) using microorganisms like Aspergillus wentii, which can yield this compound alongside other hydroxylated camphor derivatives researchgate.net. This highlights the potential for enzymatic or microbial pathways to produce this compound and related compounds under milder, more environmentally benign conditions.
Reaction Kinetics and Mechanisms of this compound Derivatization
The derivatization of this compound involves a range of reactions, the kinetics and mechanisms of which are crucial for understanding and optimizing synthetic processes. For example, the synthesis of organotin polyesters from the salt of this compound and organotin dihalides occurs rapidly, often within 30 seconds, indicating efficient polymerization kinetics under interfacial conditions researchgate.net. Studies on the aqueous-phase oxidation of (+)-camphoric acid with hydroxyl radicals (•OH) have determined second-order rate constants, providing insights into its reactivity in atmospheric chemistry acs.org. These rate constants, such as ksecond(+CA, pH<2) = (2.1 ± 0.1) × 109 L mol–1 s–1 and ksecond(+CA, pH>8) = (2.7 ± 0.1) × 109 L mol–1 s–1 at 298 K, illustrate the compound's susceptibility to radical attack acs.org. Research into the synthesis of this compound imides from its anhydride (B1165640) and various amines, for instance, has explored reaction conditions such as refluxing without catalysts, with phenol (B47542) as a solvent, or utilizing microwave irradiation, suggesting different kinetic profiles and mechanistic pathways depending on the specific reagents and conditions employed researchgate.netnih.gov.
List of Compounds Mentioned:
this compound
Homocamphoric acid
Campholide
Camphorquinone
Organotin polyesters
(+)-Camphor
Camphoric anhydride
Organotin dihalides
Amine derivatives
Imides
Hydroxylated camphor derivatives
Citric acid
Succinic acid
Tartaric acid
Fumaric acid
Malic acid
Salicylic acid
Pinonic acid
Nitrate radicals
Sulfate radicals
Hydroxyl radicals
Coordination Chemistry and Metal Organic Frameworks Mofs Based on D Camphoric Acid
Design and Synthesis of Homochiral Metal-Organic Frameworks (MOFs)
The design of homochiral MOFs (CMOFs) often relies on the direct incorporation of enantiopure organic ligands henu.edu.cnresearchgate.net. d-Camphoric acid is a prominent example of such a ligand, being commercially available, relatively inexpensive, and resistant to racemization, which are critical factors for large-scale synthesis henu.edu.cnresearchgate.net. By employing this compound, researchers have successfully synthesized a variety of homochiral MOFs with diverse structural topologies and dimensionalities henu.edu.cnmdpi.comresearchgate.netcsulb.edu. These synthetic strategies leverage the inherent chirality of this compound to direct the self-assembly process, leading to crystalline materials with a defined chiral handedness henu.edu.cnresearchgate.net. For instance, the use of this compound has led to the formation of helical and homochiral MOFs, such as [Zn₂(D-Cam)₂(4,4′-bpy)]n, which are valuable for chiral separation applications frontiersin.orgfrontiersin.org.
Chiral Recognition and Enantioselective Processes within MOFs
The well-defined chiral environments within MOFs constructed from this compound enable them to act as effective platforms for chiral recognition and enantioselective processes henu.edu.cnresearchgate.netrsc.org. These materials can selectively adsorb or catalyze reactions involving specific enantiomers due to the precise spatial arrangement of chiral centers within their pores henu.edu.cnresearchgate.net. The chiral cavities and channels within these MOFs can differentiate between enantiomers, leading to applications in chiral chromatography and enantioselective catalysis henu.edu.cnresearchgate.netrsc.org. For example, MOFs incorporating this compound have been utilized as stationary phases in capillary electrophoresis for the separation of chiral compounds, demonstrating significant resolution frontiersin.orgfrontiersin.org.
Structural and Topological Diversity of this compound MOFs
The use of this compound as a ligand, often in combination with various metal ions and auxiliary ligands, results in a remarkable diversity of structural and topological architectures henu.edu.cnmdpi.comresearchgate.net. These MOFs can exhibit one-dimensional chains, two-dimensional layers, or three-dimensional frameworks, often featuring intricate interpenetration patterns or helical structures henu.edu.cnmdpi.comcsulb.edursc.orgacs.org. The specific metal node, the length and flexibility of co-ligands, and the coordination modes of this compound all contribute to the final structure and topology of the MOF henu.edu.cnresearchgate.netacs.org. Studies have reported frameworks with different dimensionalities and connectivity, showcasing the versatility of this compound in constructing complex porous materials henu.edu.cnmdpi.comcsulb.edursc.orgacs.org.
Spontaneous Resolution Phenomena in Racemic Camphorate MOF Formation
While the use of enantiopure this compound directly leads to homochiral MOFs, research has also explored phenomena related to chiral crystallization from racemic mixtures. In some cases, the presence of racemic camphoric acid can lead to the formation of chiral MOFs through spontaneous resolution during the crystallization process rsc.org. This phenomenon highlights how the symmetry requirements of the ligands and the self-assembly conditions can influence the formation of chiral structures, even from achiral or racemic precursors rsc.org. Studies comparing the crystallization of MOFs from enantiopure versus racemic camphoric acid have revealed how ligand chirality can translate into structural chirality csulb.edu.
Applications of this compound MOFs in Chiral Separation and Catalysis
The unique chiral environments and porous structures of MOFs derived from this compound make them highly suitable for applications in chiral separation and enantioselective catalysis henu.edu.cnresearchgate.netacs.org. Their ability to selectively interact with specific enantiomers allows for their use as stationary phases in chromatography for separating racemic mixtures frontiersin.orgfrontiersin.org. Furthermore, these chiral MOFs can serve as heterogeneous catalysts, promoting enantioselective chemical transformations henu.edu.cnresearchgate.netacs.org. The high surface area, tunable pore size, and inherent chirality of these materials contribute to their efficacy in these demanding applications henu.edu.cnresearchgate.netacs.org. For example, MOFs based on this compound have demonstrated potential in quantitative detection and separation of various analytes, including metal ions and organic molecules researchgate.net.
Table 1: Representative MOFs Incorporating this compound
| MOF Formula/Name | Metal Ion(s) | Co-Ligand(s) | Key Structural Features | Primary Application Area | Citation(s) |
| [Zn₂(D-Cam)₂(4,4′-bpy)]n | Zn | 4,4′-bipyridine | Helical, homochiral framework | Chiral Separation | frontiersin.orgfrontiersin.org |
| [M₂(D-Cam)₂(bpypip)] (M=Co, Cd, Zn) | Co, Cd, Zn | N,N′-bis(pyrid-4-yl)piperazine (bpypip) | Homochiral 3D framework, chiral layers, zigzag chains, ladder-like chains | Coordination Polymers | rsc.orgrsc.org |
| [Cd₂(d-cam)₂(bimb)₂]n | Cd | 4,4'-bis(1-imidazolyl)biphenyl (bimb) | Structural diversity | Luminescence Sensing, Separation | researchgate.net |
| [Mn₂(D-Cam)₂(bimb)₂]n | Mn | 4,4'-bis(1-imidazolyl)biphenyl (bimb) | Structural diversity | Luminescence Sensing, Separation | researchgate.net |
| [Cd₈(D-Cam)₈(bimb)₄]n | Cd | 4,4'-bis(1-imidazolyl)biphenyl (bimb) | Structural diversity | Luminescence Sensing, Separation | researchgate.net |
| [Ln(D-cam)(NO₃)(MeOH)₂]n (Ln=Pr, Nd, Sm, Eu) | Ln (Lanthanides) | Nitrate (B79036), Methanol | 3D supramolecular network via hydrogen bonding | Coordination Polymers | researchgate.net |
| [Cd₂(MIDPPA)₂(D-ca)₂ (H₂O)₂]n | Cd | N-(4-(1H-imidazol-1-yl)phenyl)-4-(pyridin-4-yl)-N-(4-(pyridin-4-yl)phenyl)aniline (MIDPPA) | 3D chiral architecture, cds-type topology | Nonlinear Optical Materials | nih.govrsc.org |
| [Mn₂(d-cam)₂(adc)] | Mn | Adamantane-1,3-dicarboxylic acid (adc) | Chiral induction, asymmetric crystallization | MOF Synthesis | rsc.orgnih.gov |
| (EMIm)[Co₂(d-cam)₂(ac)] | Co | Acetate (ac), 1-ethyl-3-methylimidazolium (B1214524) (EMIm) | Anionic homochiral framework | Coordination Polymers | nih.gov |
Compound List:
this compound
4,4′-bipyridine
N,N′-bis(pyrid-4-yl)piperazine (bpypip)
4,4'-bis(1-imidazolyl)biphenyl (bimb)
Nitrate
Methanol
N-(4-(1H-imidazol-1-yl)phenyl)-4-(pyridin-4-yl)-N-(4-(pyridin-4-yl)phenyl)aniline (MIDPPA)
Adamantane-1,3-dicarboxylic acid (adc)
Acetate
1-ethyl-3-methylimidazolium (EMIm)
D Camphoric Acid in Polymer Science and Engineering
Structure-Property Relationships in d-Camphoric Acid Polymers
The unique structural characteristics of this compound, a bio-derived dicarboxylic acid, significantly influence the properties of polymers into which it is incorporated. Its rigid, bicyclic structure, featuring a five-membered ring and methyl substituents, imparts distinct thermal, mechanical, and optical properties, as well as controlled degradation behavior. The inherent chirality of this compound is also a key factor, enabling the development of polymers with specific optical functionalities.
Thermal Properties and Rigidity
The incorporation of this compound into polyester (B1180765) backbones generally leads to an increase in the glass transition temperature (Tg) due to the rigidity of its cyclic structure, which restricts polymer chain mobility researchgate.netrsc.orggoogle.comresearchgate.net. For instance, polyethylene (B3416737) camphorate (PEC), synthesized from this compound and ethylene (B1197577) glycol, exhibits a Tg of 51 °C, a value comparable to that of polylactic acid (PLA) rsc.org. When copolymerized with cyclic diols like erythritan or isosorbide, the Tg values can be substantially higher, reaching 100 °C and 125 °C, respectively rsc.org. This demonstrates a clear structure-property relationship where the combined rigidity of the this compound moiety and the co-monomer dictates the thermal performance. In general, polyesters derived from this compound and linear diols show a range of Tg values from -16 °C to 125 °C, depending on the diol's chain length and structure rsc.org.
In terms of thermal stability, this compound-based polyesters typically display good performance. Thermogravimetric analysis (TGA) often indicates decomposition onset temperatures (T5% mass loss) above 300 °C for various series, for example, 322 °C to 368 °C for polyesters derived from this compound and different linear diols rsc.org. Copolymers, such as poly(butylene furanoate/camphorate) (P(BFmBCn)), show onset decomposition temperatures (Tonset) exceeding 370 °C mdpi.com. This robust thermal stability is attributed to the inherent stability of the this compound structure and the resulting polymer network.
Mechanical Properties and Rigidity/Bulkiness
The rigid and bulky nature of the this compound moiety also influences the mechanical properties of the resulting polymers. Studies on copolymers incorporating camphoric acid, or related cyclic structures, have shown enhancements in mechanical strength and modulus. For example, in related systems where methyl groups on a cyclic monomer enhance rigidity, Young's modulus and tensile strength have been observed to increase, albeit with a decrease in elongation at break acs.org. This suggests that the this compound unit contributes to increased stiffness and load-bearing capacity in polymers. Furthermore, its bulky structure can disrupt polymer chain packing, potentially affecting crystallinity and influencing properties like brittleness mdpi.comnih.gov.
Optical Properties and Chirality
A significant aspect of this compound's structure is its chirality. This property is directly translated into the optical properties of polymers synthesized using it as a monomer. In side-chain cholesteric liquid-crystal polymers (SCLCPs), the this compound group acts as a chiral center, inducing specific optical characteristics. Research has shown that the optical rotation of these polymers is consistent with that of the this compound monomer and is linearly related to the monomer's content lvb.lttandfonline.comtandfonline.com. These chiral polymers exhibit colorful Grandjean textures and good selective reflection, making them suitable for applications in light control and optical thin films lvb.lttandfonline.comtandfonline.com. Similarly, in coordination polymers, the chirality of this compound can lead to the formation of chiral three-dimensional frameworks with unique luminescent, nonlinear optical, and ferroelectric properties acs.orgnih.gov.
Degradation Behavior
The presence of ester linkages within polyesters derived from this compound renders them susceptible to hydrolytic degradation. This characteristic is advantageous for developing biodegradable materials. For instance, polyethylene camphorate (PEC) demonstrated significant degradation when agitated in deionized water for 14 days, with its molecular weight (Mn) dropping from 20,200 to below 600 Da researchgate.netrsc.org. This built-in degradability, stemming from the ester bonds, is a key structure-property relationship for applications requiring environmental breakdown.
Summary of Properties
| Polymer Type/Example | Co-monomer(s) (if applicable) | Glass Transition Temperature (Tg) (°C) | T5% Decomposition (°C) | Key Structural Influence | Reference(s) |
| Polyethylene camphorate (PEC) | Ethylene glycol | 51 | 322-368 (series range) | Rigidity of cyclic structure | rsc.org |
| Polyerythritan camphorate | Erythritan | 100 | - | Rigidity of cyclic structure + cyclic diol | rsc.org |
| Polyisosorbide camphorate | Isosorbide | 125 | - | Rigidity of cyclic structure + cyclic diol | rsc.org |
| Poly(butylene furanoate/camphorate) | 2,5-Furandicarboxylic Acid | Varies (e.g., 97° for P(BF70BC30)) | > 370 (Tonset) | Rigidity, bulkiness, potential disruption of crystallinity | mdpi.com |
| Polyesters (general series with diols) | Linear diols (C2-C6) | -16 to 125 | 322 to 368 | Rigidity, chain length dependence | rsc.org |
| Side-chain Cholesteric LCPs (PPL series) | Cholesterol, cyano groups | Not specified | > 300 | Chirality for optical activity, rigidity for mesophases | tandfonline.com |
The structure of this compound, with its inherent rigidity and chirality, provides a versatile platform for designing polymers with tailored thermal stability, mechanical strength, optical activity, and degradability, making it a valuable building block in polymer science and engineering.
Compound List:
this compound
Polyethylene camphorate (PEC)
Polyerythritan camphorate
Polyisosorbide camphorate
Poly(butylene furanoate/camphorate) (P(BFmBCn))
Side-chain cholesteric liquid-crystal polymers (PPL series)
Polylactic acid (PLA)
Polyethylene terephthalate (B1205515) (PET)
Ethylene glycol
Erythritan
Isosorbide
2,5-Furandicarboxylic Acid
Supramolecular Chemistry and Self Assembly of D Camphoric Acid Compounds
Formation of Chiral Gels from d-Camphoric Acid Salts
A key area of research involves the utilization of this compound to create chiral supramolecular gels. This is achieved by forming salts from this compound and various secondary amines. These salts act as low molecular weight organic gelators (LMOGs) capable of self-assembling into three-dimensional networks that immobilize solvent molecules, thereby forming gels beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov. Studies have synthesized a series of such salts, with some demonstrating moderate gelation abilities in organic solvents like 1,2-dichlorobenzene (B45396) and nitrobenzene (B124822) beilstein-journals.orgbeilstein-journals.org. The gelation process is attributed to the formation of Self-Assembled Fibrillar Networks (SAFINs) driven by non-covalent interactions beilstein-journals.orgresearchgate.netbeilstein-journals.orgrsc.org.
Table 6.1: Gelation Properties of this compound Salts
| Salt Name (Example) | Amine Component | Solvent Used | Gelation Ability | Reference(s) |
| DBUAMC 3 | DBUA (secondary amine) | Nitrobenzene | Moderate | beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov |
| DBAMC 6 | DSBUA (di-sec-butylamine) | 1,2-Dichlorobenzene | Moderate | beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov |
| Other Salts (5) | Various secondary amines | Various | Weak or Non-gelators | beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov |
Supramolecular Synthon Rationale in Gelation Phenomena
The design of effective gelators often relies on the principles of supramolecular synthon chemistry, where specific molecular recognition motifs are engineered to promote self-assembly beilstein-journals.orgrsc.org. The preparation of this compound salts for chiral gel formation was guided by this supramolecular synthon rationale beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov. By strategically combining the chiral dicarboxylic acid with amines, researchers aimed to exploit specific hydrogen bonding patterns and other non-covalent interactions, such as π-π stacking and van der Waals forces, to drive the formation of ordered supramolecular structures like SAFINs beilstein-journals.orgrsc.org. The exploitation of Supramolecular Assembly Driving (SAD) synthons is particularly noted in the creation of these chiral gels beilstein-journals.orgresearchgate.net.
Co-crystal Formation Involving this compound
This compound serves as a valuable chiral co-former in the synthesis of co-crystals, influencing the crystalline architecture and properties of the resulting materials. Research has demonstrated the formation of co-crystals between an active pharmaceutical ingredient (API), 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene, and various enantiomers of camphoric acid, including (+)-camphoric acid, (−)-camphoric acid, and (rac)-camphoric acid researchgate.net. These co-crystals were found to form in different stoichiometries, typically 1:1 and 3:2 ratios of API to co-former researchgate.net.
The primary driving force for the crystallization of these supramolecular structures is N—H⋯O hydrogen bonding researchgate.net. The 1:1 co-crystals exhibit undulating one-dimensional hydrogen-bonded ribbons, while the 3:2 stoichiometry leads to discrete Z-shaped supramolecular motifs researchgate.net. Notably, the co-crystals formed with the enantiomerically pure (+)- and (−)-camphoric acids, as well as the racemic mixture, can be isostructural, with the racemic form often acting as a solid solution between the two enantiomeric co-crystals researchgate.net.
Table 6.3: Co-crystal Formation with this compound
| API | Co-former | Stoichiometry | Primary Interaction | Structural Motif | Reference(s) |
| 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene | (+)-Camphoric acid | 1:1 or 3:2 | N—H⋯O H-bonding | Undulating ribbons (1:1), Z-shaped motifs (3:2) | researchgate.net |
| 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene | (−)-Camphoric acid | 1:1 or 3:2 | N—H⋯O H-bonding | Undulating ribbons (1:1), Z-shaped motifs (3:2) | researchgate.net |
| 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene | (rac)-Camphoric acid | 1:1 or 3:2 | N—H⋯O H-bonding | Undulating ribbons (1:1), Z-shaped motifs (3:2) | researchgate.net |
Helical Crystallization and Chiral Induction in Assemblies
This compound plays a crucial role in chiral induction, guiding the self-assembly of molecules into helical structures, particularly within Metal-Organic Frameworks (MOFs) nih.govrsc.orgresearchgate.netcsulb.edursc.org. This "external induction" mechanism utilizes the inherent chirality of this compound to control the spatial arrangement and handedness of the resulting framework nih.gov.
In metal-carboxylate systems, enantiopure this compound can direct the formation of homochiral MOFs. For instance, in manganese-formate-dicarboxylate systems, D-(+)-camphoric acid has been shown to induce the formation of a (+)-helical structure, while L-(-)-camphoric acid leads to a (−)-helical structure rsc.orgresearchgate.net. The camphoric acid ligands coordinate with metal clusters, thereby dictating the absolute helicity of the framework rsc.org. Similarly, in copper-based MOFs, the use of this compound ligands results in homochiral layered structures, contrasting with the racemic chiral structures obtained when racemic camphoric acid is employed csulb.edu. Furthermore, this compound has been used in the design of optically pure MOFs with aggregation-induced emission (AIE) characteristics, demonstrating through-space chirality transfer from the camphoric acid to the assembly rsc.org. These chiral induction capabilities extend to the formation of chiral membranes, such as copper-based MOFs incorporating this compound rsc.org.
Table 6.4: Chiral Induction by this compound in Assemblies
| System (Metal/Achiral Component) | Chiral Inducer (this compound Enantiomer) | Resulting Structure/Chirality | Type of Induction/Assembly | Reference(s) |
| Co(II) isomers with isonicotinate | d-Camphorate | Homohelical arrangement (P-helix) | External induction, chirality controls helicity | nih.gov |
| Co(II) isomers with isonicotinate | l-Camphorate | Homohelical arrangement (M-helix) | External induction, chirality controls helicity | nih.gov |
| Mn-formate-adc system | D-(+)-Camphoric acid | (+)-[Mn₃(HCOO)₄(adc)] | Asymmetric crystallization, coordination with Mn clusters | rsc.orgresearchgate.net |
| Mn-formate-adc system | L-(-)-Camphoric acid | (−)-[Mn₃(HCOO)₄(adc)] | Asymmetric crystallization, coordination with Mn clusters | rsc.orgresearchgate.net |
| Copper clusters with bipyridine | This compound | Homochiral (4,4) layered structure | Ligand chirality dictates framework chirality | csulb.edu |
| Cd(II) ions with achiral AIEgen | Chiral camphoric acid | Optically pure MOFs with AIE characteristics | Through-space chirality transfer | rsc.org |
| Copper-based MOFs | This compound (DCam) | Cu₂(DCam)₂(AzoBiPyB) membrane | Formation of chiral membranes | rsc.org |
Compound List:
this compound
DBUAMC 3
DBAMC 6
1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene
(+)-Camphoric acid
(−)-Camphoric acid
(rac)-Camphoric acid
Isonicotinate
[Mn₃(HCOO)₄(adc)]
AIEgen
Cd(II) ions
Cu₂(DCam)₂(AzoBiPyB)
Computational Chemistry and Theoretical Studies of D Camphoric Acid
Quantum Chemical Investigations of d-Camphoric Acid Structures
Quantum chemical methods, such as ab initio calculations and density functional theory (DFT), are instrumental in determining the precise molecular geometry and electronic structure of this compound. These investigations focus on optimizing the atomic arrangement to find the most stable conformers, calculating bond lengths, bond angles, and dihedral angles. For instance, studies have explored the arrangement of this compound molecules in crystalline structures, revealing specific symmetries and intermolecular interactions researchgate.net. These calculations provide a foundational understanding of the molecule's intrinsic properties, which are crucial for predicting its behavior in various chemical and physical processes.
Density Functional Theory (DFT) Applications to this compound Systems
Density Functional Theory (DFT) is a widely utilized computational approach for investigating the electronic structure and properties of molecules like this compound. DFT calculations can predict electronic properties such as ionization potentials, electron affinities, and energy gaps, which are vital for understanding reactivity and electronic behavior researchgate.netmdpi.com. Furthermore, DFT is employed to analyze charge distribution, molecular electrostatic potentials (MEP), and natural bond orbital (NBO) analyses, offering detailed insights into bonding and electronic interactions within the molecule researchgate.netrsc.org. These theoretical studies help in designing new materials or predicting reaction pathways involving this compound.
Modeling of Chiro-optical Properties (e.g., Circular Dichroism)
The inherent chirality of this compound makes the study of its chiro-optical properties, particularly Circular Dichroism (CD), a significant area of theoretical research. Computational methods, including Time-Dependent Density Functional Theory (TD-DFT), are employed to simulate and predict CD spectra researchgate.net. These simulations aim to reproduce experimental CD data by calculating electronic transitions and their associated rotatory strengths. Such studies are essential for understanding how the molecule interacts with polarized light and for characterizing its enantiomeric purity arxiv.orgnih.govresearchgate.net. For example, research has linked the T-matrix approach with quantum chemical simulations to compute CD spectra of molecular ensembles, demonstrating its utility in predicting chiro-optical responses arising from collective molecular arrangements researchgate.netd-nb.infoscispace.comd-nb.info.
Solute-Solvent Interactions and Solvation Models
Understanding how this compound interacts with its surrounding solvent is critical for predicting its behavior in solution. Computational studies utilize various solvation models, including implicit models like the Polarizable Continuum Model (PCM) and explicit solvent simulations, to investigate these interactions rsc.orgacs.orgacs.org. These methods aim to quantify solvation energies, analyze solute-solvent dispersion forces, and model the influence of the solvent environment on the molecule's electronic and structural properties. For instance, the Solvation Model with State-Specific Polarizability (SMSSP) has been developed to treat solute-solvent dispersion contributions, providing accurate predictions of solvatochromic shifts acs.orgacs.org.
Multi-scale Modeling Approaches for Molecular Ensembles
To capture the behavior of this compound in more complex systems, multi-scale modeling approaches are employed. These methods combine different levels of theory, such as linking quantum mechanics (QM) with molecular mechanics (MM) (QM/MM), or employing molecular dynamics (MD) simulations nih.govdntb.gov.uaresearchgate.net. These approaches are particularly useful for studying molecular ensembles, such as crystalline structures or materials like Metal-Organic Frameworks (MOFs) incorporating this compound researchgate.netd-nb.info. By integrating quantum chemical calculations with classical simulations, researchers can investigate phenomena like cooperative electronic excitations and predict the macroscopic electromagnetic response of molecular assemblies researchgate.netscispace.comd-nb.info. For example, the T-matrix approach, when combined with quantum chemical simulations, allows for the efficient computation of the electromagnetic response of molecular ensembles, providing insights into collective optical properties researchgate.netd-nb.infoscispace.com.
Applications in Medicinal and Biological Chemistry Research Excluding Dosage/administration
Investigation of Anticancer Activity of d-Camphoric Acid and its Complexes
This compound and its derivatives have demonstrated promising anticancer properties through various mechanisms, including direct cytotoxicity and the formation of metal complexes with enhanced activity. Studies have shown that d-(+)-camphoric acid itself exhibits anticancer activity, particularly when complexed with metal cations such as copper, nickel, and zinc biosynth.com.
More potent anticancer effects have been observed with metal complexes derived from this compound. For instance, copper(II) salen-type metal complexes synthesized from camphoric acid derivatives have displayed significant cytotoxic activity against human cancer cell lines. The copper complex exhibited IC50 values ranging from 3.32 to 6.71 μM against melanoma, colorectal, and breast cancer cell lines, representing a notable improvement over conventional chemotherapeutics researchgate.net. Further modifications, such as bromination of the salen ligands, led to even greater potency, with IC50 values as low as 0.95–2.32 μM against breast and colon cancer cells researchgate.net.
Organotin polyesters and metallocene polymers incorporating the camphoric acid moiety have also shown considerable anticancer potential. These polymeric materials have demonstrated good inhibition against a range of human cancer cell lines, including pancreatic, breast, and glioblastoma cells researchgate.netmeddocsonline.orgamazonaws.comoatext.com. Notably, polymers derived from Group IVB metallocenes (hafnocene and zirconocene) exhibited very low EC50 values in the nanogram/mL range, indicating high efficacy against malignant cells with good selectivity over healthy cells meddocsonline.orgoatext.com.
| Compound/Derivative | Cancer Cell Line | IC50/EC50 Value | Reference Source |
| d-(+)-Camphoric acid (with Cu, Ni, Zn cations) | Various cancer cells | Not specified | biosynth.com |
| Cu(II) salen-type complex (from camphoric acid) | Melanoma, Colorectal, Breast | 3.32–6.71 μM | researchgate.net |
| Cu(II) salen-type complex (brominated derivative) | Breast, Colon | 0.95–2.32 μM | researchgate.net |
| Organotin polyesters (camphoric acid backbone) | Pancreatic, Breast, Glioblastoma | Good inhibition | researchgate.netamazonaws.com |
| Hafnocene/Zirconocene polymers (camphoric acid) | Various cancer cells | ng/mL range (EC50) | meddocsonline.orgoatext.com |
Research on Antiviral Activity of this compound Derivatives
This compound derivatives have been investigated for their antiviral properties against various pathogens. Research has focused on synthesizing heterocyclic compounds, such as imides and thiazolidinones, derived from this compound and evaluating their efficacy.
Cyclic imides synthesized from D-(+)-camphoric acid have demonstrated significant antiviral activity against certain viral strains, coupled with favorable cytotoxicity profiles researchgate.net. Furthermore, heterocyclic compounds synthesized via single-stage procedures, which can be considered analogues of alkaloids, have shown inhibitory activity against influenza virus A nsc.ruresearchgate.net. One such quinazoline-like agent exhibited inhibitory activity against different strains of influenza viruses, with an IC50 of 17.9 ± 2.0 μM against the H1N1 strain researchgate.netnih.gov.
Other camphor-derived heterocycles, including iminothiazolidinones and dihydrothiazoles, have been synthesized and tested against viruses like vaccinia virus and Marburg virus, with promising results indicating potential as antiviral agents mdpi.comnih.gov. N-acylhydrazone derivatives of (+)-camphor have also shown inhibitory activity against vaccinia and influenza viruses, with specific compounds demonstrating low toxicity and good activity mdpi.com. More recently, nitrogen-containing heterocyclic derivatives of (+)-camphoric acid have been synthesized and tested against SARS-CoV-2 and H1N1 influenza viruses, identifying efficient inhibitors of significant interest researchgate.net.
| Compound/Derivative | Virus Strain Tested | IC50 Value | CC50 Value (if available) | Reference Source |
| (+)-Camphoric acid derived alkaloid analogue | Influenza A (H1N1) | 17.9 ± 2.0 μM | >1117.9 μM | nih.gov |
| (+)-Camphoric acid imides | Certain viral strains | Not specified | Not specified | researchgate.net |
| Camphor-derived iminothiazolidinones/dihydrothiazoles | Vaccinia, Marburg viruses | Not specified | Not specified | mdpi.comnih.gov |
| (+)-Camphor-based N-acylhydrazones | Vaccinia, Influenza viruses | Low toxicity, good activity | Not specified | mdpi.com |
| (+)-Camphoric acid heterocyclic derivatives | SARS-CoV-2, H1N1 influenza | Efficient inhibitors | Not specified | researchgate.net |
Studies on Biological Activity of Camphor-Derived Heterocycles
Beyond anticancer and antiviral applications, camphor-derived heterocycles exhibit a range of other biological activities, including antifungal, antibacterial, and antidiabetic effects. The camphor (B46023) scaffold provides a versatile platform for developing compounds with diverse therapeutic potential.
Heterocyclic compounds synthesized from camphor have demonstrated significant inhibitory effects against cancer cell lines. For example, a specific camphor-derived heterocycle (compound 20) showed potent anticancer activity against MCF-7 breast carcinoma cells with an IC50 of 0.78 μM, outperforming established drugs like dasatinib (B193332) and doxorubicin. It also exhibited strong activity against A549 lung cancer cells (IC50 = 1.69 μM) nih.gov.
Advanced Analytical Methodologies for D Camphoric Acid Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is vital for confirming the molecular structure and purity of d-Camphoric acid and its derived polymers. Both proton (1H) and carbon (13C) NMR provide detailed information about the chemical environment of atoms within the molecule. For instance, NMR analysis of copolymers incorporating camphoric acid units has confirmed a regioirregular structure, indicating a lack of long-range stereochemical or conformational order typically required for high crystallinity. Studies on organotin polyesters derived from this compound have used NMR to confirm the presence of the camphoric acid moiety within the polymer backbone. Specific chemical shifts and coupling patterns are characteristic of the this compound structure, aiding in the identification of functional groups and linkages, and serving as a critical tool for quality control and structural verification in synthetic products.
Infrared (IR) Spectroscopy for Functional Group and Linkage Characterization
Infrared (IR) spectroscopy is a widely used technique to identify the functional groups present in this compound and its derivatives, as well as to confirm successful chemical modifications or salt formations. The characteristic absorption bands associated with the carboxylic acid groups (e.g., C=O stretch, O-H stretch) and C-H bonds are readily observable. For example, in the formation of salts from this compound and amines, the presence of the carboxylate anion (COO-) is indicated by a band around 1622–1635 cm-1, alongside the absence of the free carboxylic acid C=O stretch at approximately 1699 cm-1. In cases where partial salt formation occurs, both bands may be present. IR spectroscopy has also been employed to confirm the formation of ester linkages in polyesters derived from this compound, showing characteristic C=O and C-O stretching vibrations. The technique is also used to verify the structural integrity of materials after modifications, such as grafting onto frameworks, where shifts in characteristic peaks can indicate successful functionalization. The broad O-H stretch characteristic of carboxylic acids is typically observed in the range of 2500-3300 cm-1.
Mass Spectrometry (MS) Techniques (e.g., MALDI MS) for Polymer Characterization
Mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS), plays a crucial role in the characterization of polymers and oligomers derived from this compound. MALDI MS is effective for determining the molecular weight distribution and identifying repeat units within polymer chains. Studies on organotin polyesters synthesized from this compound have utilized MALDI MS to identify ion fragments corresponding to repeat units, confirming polymer formation and providing insights into chain lengths, which can range from hundreds to thousands of Daltons. While organometallic structures can sometimes be prone to fragmentation under laser irradiation, MALDI MS has been successfully employed to identify fragments up to 30,000 Da, enabling the characterization of basic repeat units.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Properties
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for evaluating the thermal properties of this compound and its derived materials. DSC is used to identify thermal transitions such as melting points (Tm) and glass transition temperatures (Tg). For this compound itself, melting points are reported in the range of 181-189 °C. In copolymers, DSC reveals how the incorporation of camphoric acid units affects these transitions. For example, copolymers of 2,5-furandicarboxylic acid and camphoric acid show a decrease in Tg and melting enthalpy with increasing camphoric acid content, indicating the formation of less perfect crystalline phases and increased flexibility. TGA is employed to assess thermal stability, typically by determining the temperature at which a specific percentage of mass loss occurs (e.g., T5, the temperature for 5% mass loss). This compound-based polyesters generally exhibit good thermal stability, with Tonset values often above 370 °C and T5 decomposition temperatures ranging from 322 °C to 371 °C. This indicates their suitability for processing at elevated temperatures.
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Optical rotation and Circular Dichroism (CD) spectroscopy are fundamental techniques for confirming and quantifying the chirality of this compound and chiral materials derived from it. Optical rotation measures the degree to which a chiral compound rotates plane-polarized light. This compound exhibits a specific optical rotation ([α]D) typically around +44.5° to +48.5° in ethanol. CD spectroscopy provides more detailed information about the chiroptical properties by measuring the differential absorption of left and right circularly polarized light as a function of wavelength. This technique is particularly valuable for characterizing chiral metal-organic frameworks (MOFs) or other supramolecular assemblies where this compound acts as a chiral building block or inducer. Studies have used solid-state CD spectroscopy to confirm the homochirality of MOF structures, with specific enantiomers of camphoric acid leading to distinct positive or negative CD signals, correlating with the handedness of the chiral framework. For example, batches catalyzed with D-(+)-camphoric acid showed a positive CD signal, while those with L-(-)-camphoric acid exhibited a negative signal, confirming the transfer of chirality from the ligand to the bulk material.
Rheology and Scanning Electron Microscopy (SEM) for Gel Characterization
Rheology and Scanning Electron Microscopy (SEM) are employed when this compound or its derivatives are used to form gels or supramolecular networks. Rheology characterizes the flow and deformation properties of these materials, such as viscosity and elastic modulus, providing insights into the mechanical strength and network structure of the gels. SEM is used to visualize the morphology of the gelator's self-assembled fibrillar network (SAFINs) or the resulting xerogels, revealing the nanoscale architecture responsible for gelation. Studies on salts derived from this compound have used SEM to examine the fibrillar structures of xerogels formed from these salts, contributing to the understanding of structure-property relationships in supramolecular gelation.
Future Research Directions for D Camphoric Acid Chemistry
Exploration of Novel Synthetic Pathways and Sustainable Production
While d-camphoric acid is naturally derived from the oxidation of camphor (B46023), current research is focused on developing more sustainable and efficient synthetic routes. wikipedia.orgwikipedia.org A significant area of interest is the utilization of bio-based feedstocks and green chemistry principles to produce this compound and its derivatives.
Recent advancements include the use of turpentine, obtained from the resin of pine trees, as a renewable starting material. mdpi.com Furthermore, the Fraunhofer Institute for Interfacial Engineering and Biotechnology (IGB) has initiated research into sustainable processes for the biobased production of camphoric acid, highlighting the growing industrial interest in this area. mdpi.com
A notable application of sustainably sourced this compound is in the synthesis of biorenewable polyesters. rsc.orgresearchgate.net By copolymerizing this compound with various diols, researchers have produced polyesters with a wide range of glass transition temperatures, making them competitive with commercial polymers like polylactic acid (PLA). rsc.orgresearchgate.net For instance, polyethylene (B3416737) camphorate (PEC) has shown promising thermal properties and, significantly, undergoes substantial degradation in water over a two-week period, indicating its potential as a biodegradable plastic. rsc.orgresearchgate.net
Table 1: Properties of Biorenewable Polyesters Derived from this compound
| Polymer | Diol Component | Glass Transition Temperature (Tg) |
|---|---|---|
| Polyethylene camphorate (PEC) | Ethylene (B1197577) glycol | 51 °C |
| Polyerythritan camphorate | Erythritan | 100 °C |
| Polyisosorbide camphorate | Isosorbide | 125 °C |
Data sourced from Green Chemistry (RSC Publishing) rsc.org
Future research in this domain will likely focus on optimizing biocatalytic and chemocatalytic pathways to improve yields and reduce the environmental impact of production. The development of high-performance bio-based polymers from this compound for applications such as food packaging is also an active area of investigation. mdpi.com
Development of Advanced Chiral Catalysts and Auxiliaries
The inherent chirality of this compound makes it an excellent candidate for the development of chiral catalysts and auxiliaries for asymmetric synthesis. fishersci.comchemicalbook.com Its rigid structure provides a well-defined stereochemical environment, which is crucial for inducing high levels of enantioselectivity in chemical reactions.
This compound and its derivatives have been successfully employed as chiral ligands in the synthesis of metal-organic frameworks (MOFs). csulb.edu These chiral MOFs have shown potential in enantioselective separation and catalysis. csulb.edu The stereoisomeric relationship of camphoric acid (cis- and trans-isomers) offers a platform for creating a diverse family of homochiral metal isocamphorates with unique structural features. csulb.edu
Furthermore, novel sulfur-containing chiral bicyclic carboxylic acids have been synthesized from this compound and evaluated as chiral auxiliaries in asymmetric electrophilic α-amidoalkylation reactions. researchgate.net Research is also being conducted on synthesizing chiral NHC-pincer ligands derived from this compound for applications in catalysis. researchgate.net The development of such ligands aims to create highly efficient and selective catalysts for a variety of organic transformations. researchgate.net
Expansion of this compound in Smart Materials and Sensing Technologies
The use of this compound as a building block for smart materials and sensing technologies is a rapidly expanding field. A significant focus of this research is its incorporation into Metal-Organic Frameworks (MOFs). figshare.comresearchgate.net These materials possess high porosity and large surface areas, making them ideal for sensing applications. rsc.orgnih.gov
MOFs constructed from this compound have demonstrated bifunctional properties, including luminescence sensing and liquid-phase separation. figshare.comresearchgate.net For instance, a cadmium-based MOF utilizing this compound has been shown to be a quantitative sensor for three different types of analytes: metal ions, aromatic molecules, and pesticides. figshare.comresearchgate.net This represents a significant advancement in the development of multifunctional MOF-based sensors.
Another innovative application is the development of mixed-lanthanide MOFs incorporating this compound for temperature sensing. acs.org These materials can accurately probe temperatures over a wide range, showcasing the potential of this compound-based MOFs in advanced sensor design. acs.org The chiral nature of this compound can also be exploited to create MOFs capable of enantioselective recognition. researchgate.net
Table 2: Sensing Applications of this compound-Based MOFs
| MOF Composition | Analytes Detected | Sensing Mechanism |
|---|---|---|
| [Cd8(d-cam)8(bimb)4]n | Metal ions, aromatic molecules, pesticides | Luminescence |
| [Eu0.7Tb0.3(D-cam)(Himdc)2(H2O)2] | Temperature (100-450 K) | Luminescence |
| Chiral Mn3(HCOO)4(adc) | Chiral sense induction | Circular Dichroism |
Data sourced from ACS Applied Materials & Interfaces, Inorganic Chemistry, and Nature Materials figshare.comresearchgate.netacs.orgresearchgate.net
Future research will likely explore the design of new this compound-based MOFs with tailored pore sizes and functionalities for highly selective and sensitive detection of a broader range of chemical and biological species.
Interdisciplinary Research at the Interface of Chemistry and Biology (excluding drug development specific dosage data)
The intersection of chemistry and biology offers exciting opportunities for the application of this compound. Its biocompatibility and chiral nature make it a valuable tool in bio-related research. For example, cyclic imides synthesized from this compound have been studied for their antiviral activity. researchgate.net
In the realm of biomaterials, this compound is being investigated as a monomer for the creation of biorenewable and potentially biodegradable polyesters. researchgate.net These materials could have applications in biomedical devices and tissue engineering. The ability of polyesters like polyethylene camphorate (PEC) to degrade in aqueous environments opens up possibilities for their use in controlled-release systems and as temporary scaffolds for tissue regeneration. rsc.orgresearchgate.net
Furthermore, this compound can be used to create chiral environments that mimic biological systems, which can be useful for studying enantioselective interactions between molecules. Its role as a chirality-inducing agent can be applied to understand the stereospecificity of biological processes. fishersci.com
Enhanced Computational Modeling and Predictive Studies for Design and Reactivity
Computational modeling and predictive studies are becoming increasingly important in the design of new molecules and materials. For this compound, these tools can be used to predict the properties and reactivity of its derivatives, guiding experimental work and accelerating the discovery process.
Data science techniques are being employed to develop new classes of chiral catalysts, and similar approaches could be applied to this compound-based systems. nih.gov By creating and analyzing a diverse training set of catalysts, it is possible to identify key structural features that lead to high levels of selectivity. nih.gov This information can then be used to design novel and more effective chiral catalysts and auxiliaries based on the this compound scaffold.
Predictive studies can also be used to understand the interactions between this compound-based MOFs and various analytes, which is crucial for the rational design of highly selective sensors. uni.lu Computational modeling can help to elucidate the mechanisms of sensing and separation, providing insights that can be used to optimize the performance of these materials.
Novel Applications in Separation Science and Environmental Technologies
The ability of this compound to form diastereomeric salts with racemic mixtures makes it a valuable resolving agent in separation science. nih.govwikipedia.orglibretexts.org This classical resolution technique is widely used for the separation of enantiomers on an industrial scale. nih.gov
In addition to its role as a resolving agent, this compound is being incorporated into advanced separation materials. MOFs constructed from this compound have shown promise in liquid-phase separation, such as the selective binding of methyl orange over methylene (B1212753) blue. figshare.comresearchgate.net This demonstrates the potential of these materials for applications in dye removal and water purification.
Future research in this area could focus on the development of this compound-based membranes and chromatographic stationary phases for enantioselective separations. nih.gov There is also potential for its use in environmental technologies, such as the sequestration of heavy metal ions from contaminated water, by designing MOFs with specific binding sites for these pollutants.
Q & A
Q. What are the key physicochemical properties of d-Camphoric acid critical for experimental design?
this compound (CAS 124-83-4) has a molecular weight of 200.24 g/mol and a melting point of 200.24°C . Solubility data in aqueous and organic solvents are essential for designing reaction conditions. For example, its solubility in methanol and acetonitrile can influence crystallization protocols. Researchers should validate purity via melting point analysis and chromatographic methods (e.g., HPLC), referencing literature for solubility parameters in specific solvents .
Q. How can researchers verify the enantiomeric purity of this compound in synthesis?
Enantiomeric purity is critical for applications in chiral frameworks. Techniques include:
- Fourier Transform Infrared (FTIR) Spectroscopy : Peaks at 1805 cm⁻¹ (C=O of carboxyl groups) and 1259 cm⁻¹ (C–O of ester groups) confirm successful grafting of this compound onto frameworks like COFs .
- Powder X-ray Diffraction (PXRD) : Maintained crystallinity after modification (e.g., in COF synthesis) indicates structural integrity .
- Chiral Chromatography : Compare retention times against racemic mixtures to assess enantiomeric excess.
Q. What are the best practices for characterizing this compound derivatives in hybrid materials?
Key characterization methods include:
- Brunauer–Emmett–Teller (BET) Analysis : Surface area reduction (e.g., from 1380 m²/g to 403 m²/g in COFs) quantifies pore size changes post-modification .
- Zeta Potential Measurements : A shift from -8.2 mV to -47.3 mV indicates increased negative charge due to hydroxyl group introduction, critical for enantioselective interactions .
- Thermogravimetric Analysis (TGA) : Stability up to 200°C confirms thermal robustness in catalytic applications .
Advanced Research Questions
Q. How can this compound be integrated into chiral covalent organic frameworks (COFs) for enantioselective adsorption?
- Synthetic Strategy : React this compound chloride (D-cam-ClO) with hydroxyl-rich COFs (e.g., TzDa) under room-temperature conditions. FTIR and PXRD confirm ester bond formation and retained crystallinity .
- Performance Metrics :
Q. What experimental challenges arise when using this compound in heterogeneous catalysis, and how can they be mitigated?
- Challenge 1 : Reduced surface area post-modification limits substrate diffusion. Solution: Optimize grafting ratios (e.g., 41% modification via toluidine blue O assays) to balance catalytic sites and porosity .
- Challenge 2 : Acid chloride intermediates (e.g., D-cam-ClO) hydrolyze in humid conditions. Solution: Use anhydrous solvents (e.g., THF) and inert atmospheres during synthesis .
Q. How should researchers address contradictory solubility data for this compound across literature sources?
- Methodological Audit : Compare solvent purity, temperature (±0.1°C control), and measurement techniques (e.g., gravimetric vs. spectrophotometric) used in conflicting studies .
- Replication : Reproduce solubility experiments using standardized protocols (e.g., USP guidelines) and report deviations.
Q. What computational models support the design of this compound-based enantioselective systems?
- Molecular Dynamics (MD) Simulations : Model host-guest interactions in COF channels to predict binding affinities for chiral molecules .
- Density Functional Theory (DFT) : Calculate charge distribution on this compound moieties to optimize electrostatic interactions with target enantiomers .
Methodological Guidance
How to formulate hypothesis-driven research questions on this compound’s role in asymmetric catalysis?
Apply the FINER framework:
- Feasible : "Does grafting this compound onto COFs improve enantioselectivity in amino acid separation?"
- Novel : "Can this compound-modified MOFs achieve >90% enantiomeric excess in ketone reductions?"
- Ethical : Exclude studies requiring hazardous solvents without proper waste management protocols.
Q. How to optimize reaction conditions for this compound grafting onto polymeric frameworks?
- DoE (Design of Experiments) : Vary temperature (20–60°C), solvent polarity (DMF vs. ACN), and catalyst loading to maximize yield.
- In Situ Monitoring : Use FTIR to track ester bond formation kinetics and identify side reactions .
Data Interpretation and Validation
Q. How to reconcile discrepancies in reported catalytic activity of this compound-based materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
